AZD3229 Tosylate

描述

属性

IUPAC Name |

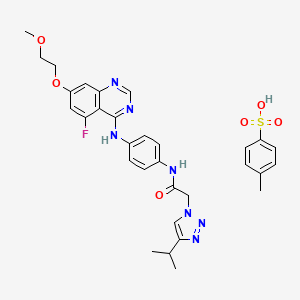

N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN7O3.C7H8O3S/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHHAHZPRULJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34FN7O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248003-71-4 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2248003-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

AZD3229 Tosylate: A Deep Dive into its Mechanism of Action in Gastrointestinal Stromal Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gastrointestinal stromal tumors (GIST) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) proto-oncogenes. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, the emergence of primary and secondary resistance mutations remains a significant clinical challenge. AZD3229 Tosylate (also known as NB003) has emerged as a potent and highly selective next-generation pan-KIT/PDGFRA inhibitor designed to address the limitations of existing therapies. This technical guide provides a comprehensive overview of the mechanism of action of AZD3229 in GIST, detailing its preclinical efficacy, the signaling pathways it modulates, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Potent and Selective Inhibition of KIT and PDGFRA Kinases

AZD3229 is a small molecule inhibitor that targets the ATP-binding pocket of KIT and PDGFRA kinases. By blocking the phosphorylation and subsequent activation of these receptor tyrosine kinases, AZD3229 effectively abrogates the downstream signaling cascades that drive GIST cell proliferation and survival.[1][2][3][4] Preclinical studies have demonstrated that AZD3229 is a broad-spectrum inhibitor with potent activity against a wide range of primary and secondary mutations in KIT and PDGFRA.[1][3]

A key feature of AZD3229 is its high selectivity for KIT and PDGFRA, with a notable lack of significant activity against VEGFR2.[1][3] This selectivity profile is anticipated to translate into a more favorable safety profile in the clinical setting, potentially avoiding off-target toxicities such as hypertension, which are commonly associated with less selective TKIs.

In Vitro Efficacy: Potency Against a Spectrum of GIST Mutations

The in vitro potency of AZD3229 has been extensively evaluated in various engineered and GIST-derived cell lines. These studies consistently demonstrate its superior activity compared to standard-of-care agents like imatinib (B729).

Cellular Proliferation Assays

AZD3229 exhibits potent, single-digit nanomolar growth inhibition (GI50) against a diverse panel of Ba/F3 cell lines engineered to express various mutant KIT proteins.[5] Across these cell lines, the GI50 values for AZD3229 were in the range of 1-50 nM.[5] Notably, in preclinical in vitro studies, AZD3229 was found to be 15 to 60 times more potent than imatinib in inhibiting cell lines with primary KIT mutations.[1][2]

Table 1: Comparative In Vitro Potency of AZD3229

| Cell Line Model | Mutation | AZD3229 Potency | Reference |

| Engineered & GIST-derived cell lines | Primary KIT mutations | 15-60x more potent than imatinib | [1][2] |

| Mutant KIT-driven Ba/F3 cell lines | Diverse KIT mutations | GI50 = 1-50 nM | [5] |

Experimental Protocols

Cell Proliferation Assay (Ba/F3 Models):

-

Cell Culture: Murine pro-B Ba/F3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. Cells were then transduced to express various human KIT or PDGFRA mutations.

-

Assay Principle: The viability of Ba/F3 cells is dependent on IL-3 signaling. Expression of an oncogenic kinase like mutant KIT allows for IL-3 independent growth. Inhibition of the kinase by a compound leads to cell death.

-

Methodology: Transduced Ba/F3 cells were seeded in 96-well plates in the absence of IL-3. Cells were treated with a concentration gradient of AZD3229 or comparator compounds for 72 hours. Cell viability was assessed using a luminescent cell viability assay that quantifies ATP levels.

-

Data Analysis: GI50 values, the concentration of the inhibitor that causes a 50% reduction in cell growth, were calculated from dose-response curves.

In Vivo Preclinical Efficacy: Tumor Regression in Xenograft Models

The anti-tumor activity of AZD3229 has been validated in in vivo preclinical models, including patient-derived xenografts (PDX), which are known to closely mimic the heterogeneity of human tumors.

Patient-Derived Xenograft (PDX) Models

In PDX models of GIST harboring various KIT mutations, oral administration of AZD3229 led to durable inhibition of KIT signaling and significant tumor regressions.[1][2] At doses that were well-tolerated, AZD3229 demonstrated superior or comparable efficacy to existing standard-of-care agents.[1]

Table 2: In Vivo Efficacy of AZD3229 in GIST Xenograft Models

| Model Type | Mutation Status | AZD3229 Dosage | Tumor Growth Inhibition | Reference |

| Ba/F3 cell line xenografts | Various KIT mutations | 20 mg/kg b.i.d. | More effective than regorafenib (B1684635) and imatinib | [5] |

| GIST PDX Models | Various KIT mutations | Not specified | Durable tumor regressions | [1][2] |

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies:

-

Model Generation: Fresh tumor tissue from consenting GIST patients was surgically implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, they were harvested and passaged to subsequent cohorts of mice for expansion.

-

Drug Administration: Once tumors in the experimental cohorts reached a predetermined size, mice were randomized into treatment and control groups. This compound, formulated for oral gavage, was administered daily or twice daily at specified doses.

-

Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis, including Western blotting to assess the inhibition of KIT phosphorylation and downstream signaling proteins.

Modulation of Downstream Signaling Pathways

The constitutive activation of KIT or PDGFRA in GIST leads to the activation of several downstream signaling pathways that are critical for cell survival and proliferation. The primary pathways implicated are the PI3K/AKT/mTOR and the RAS/MAPK pathways. AZD3229, by inhibiting the initial receptor tyrosine kinase activation, effectively shuts down these oncogenic signaling cascades.

Experimental Protocols

Western Blot Analysis of Signaling Pathways:

-

Sample Preparation: GIST cells or pulverized tumor tissue from xenograft models were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of KIT, AKT, ERK, and other relevant signaling proteins. After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

AZD3229, now known as NB003, is currently being evaluated in a Phase I clinical trial (NCT04936178) in patients with advanced malignancies, including GIST.[6][7] This open-label, multicenter study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of NB003 in patients who have progressed on or are intolerant to standard-of-care therapies.[7]

Conclusion

This compound is a promising, potent, and selective pan-KIT/PDGFRA inhibitor with a strong preclinical rationale for its development in the treatment of GIST. Its ability to potently inhibit a wide range of clinically relevant primary and secondary mutations, coupled with a favorable selectivity profile, suggests it may offer a significant therapeutic advantage over existing treatments. The ongoing clinical evaluation will be crucial in determining its ultimate role in the management of patients with GIST. The comprehensive preclinical data summarized herein provide a solid foundation for its continued investigation and potential to address the unmet medical needs of patients with this disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors [frontiersin.org]

- 4. Drug Details [gisttrials.org]

- 5. selleckchem.com [selleckchem.com]

- 6. liferaftgroup.org [liferaftgroup.org]

- 7. Clinical Trial Details [gisttrials.org]

AZD3229 Tosylate: A Comprehensive Technical Guide to Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229 Tosylate is a potent, orally bioavailable, and selective pan-inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases.[1][2][3] Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 demonstrates significant activity against a wide array of primary and secondary mutations in KIT and PDGFRα that confer resistance to standard-of-care therapies.[2][3] A key feature of its design is the high selectivity against Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2), aiming to minimize the dose-limiting toxicities, such as hypertension, commonly associated with less selective kinase inhibitors.[4] This technical guide provides an in-depth overview of the target profile, selectivity, and associated experimental methodologies for this compound.

Core Target Profile

AZD3229 is a potent inhibitor of both wild-type and mutant forms of the KIT and PDGFRα receptor tyrosine kinases.[2][3] Its primary mechanism of action is the inhibition of the constitutive kinase activity driven by activating mutations in these receptors, which are the primary oncogenic drivers in the majority of GIST patients.[2]

Potency Against KIT and PDGFRα Mutants

AZD3229 exhibits low nanomolar to single-digit nanomolar growth inhibitory (GI50) activity against a broad panel of clinically relevant KIT and PDGFRα mutations expressed in engineered Ba/F3 cell lines.[2]

| Target | Cell Line | Potency (GI50) | Reference |

| Primary KIT Mutations | |||

| KIT Exon 11 deletion | Ba/F3 | Low nM | [2] |

| KIT Exon 9 A502_Y503dup | Ba/F3 | Low nM | [2] |

| Secondary KIT Mutations | |||

| KIT Exon 11/13 (V654A) | Ba/F3 | Low nM | [2] |

| KIT Exon 11/17 (D816V) | Ba/F3 | Low nM | [2] |

| KIT Exon 11/17 (N822K) | Ba/F3 | Low nM | [2] |

| PDGFRα Mutations | |||

| PDGFRα D842V | Ba/F3 | Low nM | [2] |

Table 1: Cellular Potency of AZD3229 Against Key KIT and PDGFRα Mutations.

Kinase Selectivity Profile

A critical attribute of AZD3229 is its high degree of selectivity, which contributes to a favorable safety profile. The kinome selectivity of AZD3229 has been characterized as comparable to or better than other approved agents for GIST.[2][4]

| Kinase Target | % Inhibition @ 1 µM (Illustrative) | Significance | Reference |

| KIT | >95% | Primary Target | [2] |

| PDGFRα | >95% | Primary Target | [2] |

| KDR (VEGFR2) | <20% | High selectivity over KDR is associated with a reduced potential for hypertension. | [4] |

| Other Kinases | Generally low | Broad kinome screening indicates a selective inhibitor profile with fewer off-target effects.[4] | [4] |

Table 2: Kinase Selectivity Profile of this compound. Note: Specific quantitative kinome-wide scan data is not publicly available and the % inhibition is illustrative based on descriptive reports.

Signaling Pathway Inhibition

By inhibiting the catalytic activity of KIT and PDGFRα, AZD3229 effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. The primary pathways inhibited include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Signal Transducer and Activator of Transcription (STAT3) pathway.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the target profile and selectivity of kinase inhibitors. Below are representative protocols for key experiments used in the characterization of AZD3229.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified kinases by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD3229 against a panel of purified kinases.

Materials:

-

Purified recombinant kinases

-

Kinase-specific substrates

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (384-well, white)

-

Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.

-

Kinase Reaction:

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

-

Incubate at room temperature for 40 minutes.[8]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

-

Incubate at room temperature for 30-60 minutes.[8]

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each AZD3229 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of AZD3229 to inhibit the proliferation of interleukin-3 (IL-3) independent Ba/F3 murine pro-B cells that are engineered to express constitutively active, oncogenic KIT or PDGFRα mutants.[1]

Objective: To determine the GI50 of AZD3229 in cells whose proliferation is dependent on specific KIT or PDGFRα mutations.

Materials:

-

Ba/F3 cells stably expressing a mutant KIT or PDGFRα construct

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well, clear-bottom, white-walled assay plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Plating: Seed the engineered Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without IL-3.[1][5]

-

Compound Treatment: Add serial dilutions of AZD3229 or DMSO control to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]

-

Viability Measurement:

-

Equilibrate the plates to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of growth inhibition for each AZD3229 concentration.

-

Determine the GI50 value from the dose-response curve.

-

Western Blot Analysis of Downstream Signaling

This method is used to detect the phosphorylation status of key proteins in the signaling pathways downstream of KIT and PDGFRα, providing a direct measure of target engagement and inhibition in cells.

Objective: To assess the effect of AZD3229 on the phosphorylation of KIT, AKT, and ERK in GIST cells.

Materials:

-

GIST cell line (e.g., GIST-T1)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-KIT, anti-KIT, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat GIST cells with various concentrations of AZD3229 for a specified time (e.g., 2-4 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine protein concentration using the BCA assay.[9]

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.[10]

-

-

Immunoblotting:

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Conclusion

This compound is a highly potent and selective pan-inhibitor of KIT and PDGFRα, demonstrating significant activity against a broad spectrum of clinically relevant mutations. Its favorable selectivity profile, particularly against KDR, suggests a lower potential for off-target toxicities. The robust preclinical data, generated through a comprehensive suite of biochemical and cellular assays, underscores its potential as a best-in-class therapeutic agent for the treatment of GIST. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other targeted kinase inhibitors.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management - Campanella - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 5. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carnabio.com [carnabio.com]

- 7. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

AZD3229 Tosylate: A Pan-KIT Mutant Inhibitor for Gastrointestinal Stromal Tumors

An In-depth Technical Guide on its Binding Affinity and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have transformed the treatment landscape for GIST, the emergence of primary and secondary resistance mutations in KIT remains a significant clinical challenge. AZD3229 Tosylate, a potent and selective small-molecule inhibitor, has been developed to address this unmet need by targeting a wide spectrum of clinically relevant KIT mutations. This technical guide provides a comprehensive overview of the binding affinity of AZD3229 to various KIT mutants, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of AZD3229 Binding Affinity

AZD3229 demonstrates potent inhibitory activity against a broad range of primary and secondary KIT mutations, many of which confer resistance to standard-of-care therapies. The following tables summarize the in vitro cellular potency of AZD3229 against various KIT mutants, primarily expressed as GI50 values (the concentration of the drug that inhibits cell growth by 50%).

Table 1: Cellular Potency of AZD3229 against Primary KIT Mutations in Ba/F3 Cells

| KIT Mutant (Exon) | Cell Line | AZD3229 GI50 (nM) |

| Exon 11 deletion | Ba/F3 | 3 |

| Exon 9 A502_Y503dup | Ba/F3 | 4 |

| Exon 13 K642E | Ba/F3 | 2 |

Table 2: Cellular Potency of AZD3229 against Secondary (Resistance) KIT Mutations in Ba/F3 Cells

| KIT Mutant (Exon) | Cell Line | AZD3229 GI50 (nM) |

| Exon 11 V559D + Exon 13 V654A | Ba/F3 | 11 |

| Exon 11 V559D + Exon 14 T670I | Ba/F3 | 26 |

| Exon 11 V559D + Exon 17 D816H | Ba/F3 | 20 |

| Exon 11 V559D + Exon 17 D816V | Ba/F3 | 11 |

| Exon 11 V559D + Exon 17 N822K | Ba/F3 | 7 |

| Exon 11 V559D + Exon 17 Y823D | Ba/F3 | 4 |

Table 3: Efficacy of AZD3229 in Patient-Derived Xenograft (PDX) Models

| GIST Model | Primary KIT Mutation | Secondary KIT Mutation | AZD3229 EC90 for pKIT inhibition (nM) |

| HGiXF-105 | - | Y823D | 4 |

| HGiXF-106 | - | V654A | 76 |

| GIST 430 | Exon 11 del | V654A | 43 |

| Ba/F3 D816H | - | D816H | 20 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of AZD3229's binding affinity and cellular activity.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the concentration of AZD3229 that inhibits the growth of Ba/F3 cells engineered to express various human KIT mutations.

-

Cell Lines: Murine pro-B Ba/F3 cells were stably transfected with plasmids encoding full-length human KIT with specific primary or secondary mutations.

-

Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and for parental Ba/F3 cells, 1 ng/mL of murine IL-3.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well in the appropriate growth medium (with or without IL-3).

-

A serial dilution of this compound was prepared in DMSO and added to the wells. The final DMSO concentration was maintained at 0.1%.

-

Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

GI50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

-

LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay measures the binding affinity of AZD3229 to the kinase domain of KIT.

-

Reagents:

-

Recombinant human KIT kinase domain (tagged with His or GST).

-

LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His).

-

A proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

-

Assay Procedure:

-

A 3-fold serial dilution of this compound was prepared in DMSO.

-

In a 384-well plate, the following were added in order:

-

5 µL of the diluted AZD3229 or DMSO control.

-

5 µL of a mixture containing the KIT kinase and the Eu-labeled antibody in Kinase Buffer A.

-

5 µL of the tracer in Kinase Buffer A.

-

-

The plate was incubated for 1 hour at room temperature, protected from light.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

The emission ratio (665 nm / 615 nm) was calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

GIST Xenograft Models in Mice

In vivo efficacy of AZD3229 was evaluated in immunodeficient mice bearing GIST patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs).

-

Animal Models: Female athymic nude mice were used.

-

Tumor Implantation: GIST PDX fragments or cultured GIST cells (e.g., GIST430) were subcutaneously implanted into the flanks of the mice.

-

Drug Administration: Once tumors reached a predetermined size (e.g., 150-200 mm³), mice were randomized into vehicle control and treatment groups. This compound was formulated in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80) and administered orally, typically twice daily (BID).

-

Efficacy Assessment:

-

Tumor volume was measured 2-3 times per week using calipers (Volume = (length x width²)/2).

-

Body weight was monitored as an indicator of toxicity.

-

At the end of the study, tumors were harvested for pharmacodynamic analysis.

-

-

Pharmacodynamic Analysis (pKIT Inhibition):

-

Tumor lysates were prepared and protein concentration was determined.

-

Levels of phosphorylated KIT (pKIT) and total KIT were assessed by Western blotting or ELISA to determine the extent of target inhibition.

-

Signaling Pathways and Experimental Workflows

KIT Signaling Pathway in GIST

Mutations in KIT lead to ligand-independent dimerization and constitutive activation of its intracellular kinase domain. This results in the autophosphorylation of tyrosine residues, creating docking sites for downstream signaling molecules and activating multiple oncogenic pathways that drive cell proliferation, survival, and inhibit apoptosis.

Caption: Activated KIT signaling pathways in GIST and the inhibitory action of AZD3229.

Workflow for Determining Cellular Potency (Ba/F3 Assay)

The following diagram illustrates the key steps involved in assessing the inhibitory effect of AZD3229 on the proliferation of KIT-mutant Ba/F3 cells.

Caption: Workflow of the Ba/F3 cell proliferation assay for GI50 determination.

Workflow for Biochemical Binding Affinity (LanthaScreen™ Assay)

This diagram outlines the process for determining the direct binding affinity of AZD3229 to the KIT kinase domain using a TR-FRET-based assay.

Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay for IC50 determination.

Conclusion

This compound is a highly potent, pan-KIT mutant inhibitor that demonstrates significant activity against a wide array of primary and imatinib-resistant secondary mutations in GIST. Its favorable selectivity profile, particularly its reduced activity against VEGFR2, suggests the potential for a better-tolerated therapeutic agent. The comprehensive in vitro and in vivo data underscore the promise of AZD3229 as a best-in-class inhibitor for the treatment of GIST harboring clinically relevant KIT mutations. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.

The Potent Pan-KIT/PDGFRα Inhibitor AZD3229 Tosylate: A Technical Overview of its Potential Impact on the Imatinib-Resistant PDGFRα D842V Mutation

For Immediate Release

This technical guide provides an in-depth analysis of AZD3229 Tosylate (now known as NB003), a potent and selective small-molecule inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of AZD3229, particularly concerning the challenging PDGFRα D842V mutation prevalent in a subset of Gastrointestinal Stromal Tumors (GIST). While direct quantitative data for AZD3229 against the PDGFRα D842V mutation is not extensively available in the public domain, this guide synthesizes the existing preclinical data to build a comprehensive profile of the compound and its likely efficacy against this clinically significant mutation.

Introduction to PDGFRα D842V-Driven GIST

Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRα receptor tyrosine kinases.[1] The D842V mutation in exon 18 of the PDGFRA gene is a key driver in a subset of GIST patients.[2][3] This specific mutation induces a conformational change in the activation loop of the kinase, leading to constitutive, ligand-independent activation of downstream signaling pathways that promote cell proliferation and survival.[2] Crucially, the PDGFRα D842V mutation confers primary resistance to imatinib, the standard first-line therapy for GIST, as well as to other approved tyrosine kinase inhibitors (TKIs) like sunitinib (B231) and regorafenib, creating a significant unmet medical need for this patient population.[3][4]

AZD3229 (NB003): A Novel Pan-Mutant Inhibitor

AZD3229, now under development as NB003, is a potent, orally bioavailable, pan-KIT/PDGFRα mutant inhibitor.[5][6] It was designed to have a broad spectrum of activity against both primary and secondary mutations in KIT and PDGFRα that confer resistance to existing therapies.[1][4] Preclinical studies have indicated that AZD3229 possesses a superior potency and selectivity profile compared to standard-of-care agents and even other investigational drugs.[1][7] A key feature of AZD3229's design is its reduced activity against VEGFR2, which is anticipated to minimize the off-target effects, such as hypertension, that are commonly associated with other multi-kinase inhibitors.[5]

Quantitative Data on Inhibitor Potency

While specific IC50 or GI50 values for AZD3229 against the PDGFRα D842V mutation are not detailed in the available literature, its characterization as a potent pan-mutant inhibitor with superior preclinical activity to avapritinib (B605698) suggests strong potential.[3][7] For context, the following tables summarize the inhibitory activity of AZD3229 against a panel of KIT mutations and the benchmark activity of avapritinib against the PDGFRα D842V mutation.

Table 1: Preclinical Activity of AZD3229 Against Various KIT Mutant Cell Lines

| Cell Line / Mutation | Description | AZD3229 GI50 (nM) |

| Ba/F3 KIT D816H | A-loop mutation | 20 (EC90) |

| GIST 430/V654A | ATP-binding pocket mutation | 43 (EC90) |

| HGiXF-106 (PDX) | KIT V654A mutation | 76 (EC90) |

| HGiXF-105 (PDX) | KIT Y823D mutation | 4 (EC90) |

| Data sourced from preclinical PK-PD modeling abstracts.[8] Note: EC90 values represent the concentration required for 90% inhibition of KIT phosphorylation. |

Table 2: Benchmark Inhibitory Activity of Avapritinib against PDGFRα D842V

| Compound | Target | Assay Type | IC50 (nM) |

| Avapritinib | PDGFRα D842V | Biochemical | ~0.24-0.5 |

| Avapritinib | PDGFRα D842V | Cellular (Autophosphorylation) | ~30 |

| Data compiled from various sources.[7][9] |

Signaling Pathway and Mechanism of Action

The PDGFRα D842V mutation leads to constitutive activation of the receptor's tyrosine kinase function. This results in the phosphorylation of downstream signaling molecules, including those in the MAPK and PI3K/AKT pathways, which in turn drive tumor cell proliferation and survival. AZD3229, as a potent ATP-competitive tyrosine kinase inhibitor, is designed to bind to the ATP-binding pocket of the PDGFRα kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

References

- 1. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Advances in the Treatment of Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

An In-depth Technical Guide to the Discovery and Synthesis of AZD3229 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3229, also known as NB003, is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases. Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 demonstrates significant activity against a wide range of primary and secondary mutations that confer resistance to existing therapies such as imatinib (B729). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AZD3229 Tosylate. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers and professionals in the field of oncology drug development.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRα receptor tyrosine kinases.[1][2] While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized the treatment of GIST, the development of resistance, often through secondary mutations in KIT, remains a significant clinical challenge.[2]

AZD3229 was designed to address this unmet need by potently inhibiting a broad spectrum of clinically relevant KIT and PDGFRα mutations.[3][4] Preclinical studies have demonstrated its superior potency and selectivity compared to standard-of-care agents.[3][4] This document details the scientific journey of this compound from its discovery to its preclinical characterization.

Discovery of AZD3229

The discovery of AZD3229 stemmed from a lead optimization program focused on a quinazoline-based scaffold. The core strategy was to identify a pan-KIT mutant inhibitor with minimal activity against VEGFR2, an off-target kinase associated with hypertension, a common side effect of multi-targeted TKIs.[3]

Lead Optimization Workflow

The optimization process involved iterative medicinal chemistry efforts to enhance potency against a panel of engineered Ba/F3 cell lines expressing various KIT mutations, while simultaneously improving the selectivity and pharmacokinetic profile of the compounds.

Chemical Synthesis of this compound

The chemical synthesis of AZD3229 involves a multi-step process culminating in the formation of the final acetamide (B32628) product, followed by salt formation with p-toluenesulfonic acid to yield the tosylate salt. While a detailed, step-by-step protocol for the tosylate salt formation is not fully available in the public domain, the synthesis of the free base has been described. The following represents a plausible, high-level synthetic workflow.

Representative Synthetic Scheme

Experimental Protocol (Representative)

Step 1: Synthesis of N-(4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetamide (Intermediate)

A mixture of 4-chloro-5-fluoro-7-(2-methoxyethoxy)quinazoline and 4-amino-N-phenylacetamide is heated in a suitable solvent such as isopropanol (B130326) in the presence of a base (e.g., diisopropylethylamine) to yield the coupled intermediate.

Step 2: Synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid (Intermediate)

This intermediate can be prepared via a click chemistry reaction between an appropriate azide (B81097) precursor and 3-methyl-1-butyne, followed by oxidation of the resulting alcohol to the carboxylic acid.

Step 3: Amide Coupling to form AZD3229 (Free Base)

The quinazoline (B50416) intermediate from Step 1 is coupled with the triazole acetic acid from Step 2 using standard amide bond-forming reagents (e.g., HATU, HOBt) in an appropriate solvent like DMF.

Step 4: Formation of this compound

AZD3229 free base is dissolved in a suitable solvent (e.g., a mixture of acetone (B3395972) and water). A solution of p-toluenesulfonic acid monohydrate in the same solvent system is added. The mixture is stirred, and the resulting precipitate is collected by filtration, washed, and dried to afford this compound.

Mechanism of Action

AZD3229 is a potent inhibitor of KIT and PDGFRα kinase activity. In GIST, mutations in these receptors lead to their constitutive activation, driving downstream signaling pathways that promote cell proliferation and survival. AZD3229 binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation.

KIT/PDGFRα Signaling Pathway

Preclinical Data

In Vitro Potency

AZD3229 has demonstrated low nanomolar to sub-nanomolar activity against a broad range of KIT and PDGFRα mutations in various in vitro assays.[3][4]

Table 1: In Vitro Activity of AZD3229 against various KIT mutations

| Cell Line / Mutation | Assay Type | IC50 / GI50 (nM) |

| GIST-T1 (Exon 11 del) | Cell Viability | 1.9 |

| GIST430 (Exon 11/13 mut) | Cell Viability | 3.2 |

| GIST48 (Exon 11/17 mut) | Cell Viability | 6.4 |

| Ba/F3 KIT Exon 9 | Cell Viability | 3.0 |

| Ba/F3 KIT Exon 11 | Cell Viability | 0.5 |

| Ba/F3 KIT Exon 17 (D816V) | Cell Viability | 1.0 |

Data compiled from publicly available literature.[3][4]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have shown that AZD3229 possesses favorable properties, including good oral bioavailability.

Table 2: Pharmacokinetic Parameters of AZD3229 in Mice

| Parameter | Value |

| Dose (oral) | 10 mg/kg |

| Cmax | ~1.5 µM |

| Tmax | ~1 hour |

| AUC | ~4 µM·h |

| Oral Bioavailability | >90% |

Data are approximate and compiled from publicly available literature.

In Vivo Efficacy

In GIST patient-derived xenograft (PDX) models, AZD3229 has been shown to cause durable inhibition of KIT signaling, leading to tumor regression at well-tolerated doses.[3]

Experimental Protocols (Representative)

The following are representative protocols based on methods described in the literature for the evaluation of compounds like AZD3229.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate GIST cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) using non-linear regression analysis.

In Vivo GIST Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation: Subcutaneously implant GIST cell lines or patient-derived tumor fragments into the flanks of the mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into vehicle control and this compound treatment groups. Administer the compound orally, once or twice daily, at specified doses.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., Western blot for phosphorylated KIT).

Clinical Development

AZD3229 (NB003) is currently being evaluated in a Phase 1 clinical trial (NCT04936178) in patients with advanced malignancies, including GIST.[5] This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound.

Conclusion

This compound is a promising, potent, and selective pan-KIT/PDGFRα inhibitor with a preclinical profile that supports its clinical development for the treatment of GIST. Its ability to target a wide range of resistance mutations addresses a critical unmet need in this patient population. The ongoing clinical evaluation will be crucial in determining its ultimate therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Identification of key genes and associated pathways in KIT/PDGFRA wild-type gastrointestinal stromal tumors through bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Error [gisttrials.org]

AZD3229 Tosylate: A Pan-KIT/PDGFRA Inhibitor for Imatinib-Resistant Gastrointestinal Stromal Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While the introduction of imatinib (B729), a tyrosine kinase inhibitor (TKI), revolutionized the treatment of GIST, a significant portion of patients develop resistance, largely due to the acquisition of secondary mutations in KIT or PDGFRA. AZD3229 Tosylate, a potent and selective pan-KIT/PDGFRA inhibitor, has emerged as a promising therapeutic agent designed to overcome the challenges of imatinib resistance. This technical guide provides a comprehensive overview of the preclinical and early clinical data on AZD3229, with a focus on its mechanism of action, efficacy in imatinib-resistant models, and detailed experimental methodologies for its evaluation.

Introduction: The Challenge of Imatinib Resistance in GIST

Imatinib mesylate, a selective inhibitor of KIT and PDGFRA, has been the standard first-line therapy for advanced GIST for nearly two decades. However, the majority of patients eventually experience disease progression due to the development of secondary resistance mutations. These mutations often occur in the ATP-binding pocket or the activation loop of the KIT kinase domain, rendering imatinib ineffective. This has created a critical unmet need for novel therapeutic strategies that can effectively target a broad spectrum of primary and secondary mutations in KIT and PDGFRA.

AZD3229: A Novel Pan-KIT/PDGFRA Inhibitor

AZD3229 (formerly known as NB003) is a potent and selective small-molecule inhibitor of KIT and PDGFRA, designed to be active against a wide range of clinically relevant mutations, including those that confer resistance to imatinib and other approved TKIs.[1][2] Preclinical studies have demonstrated its superior potency and broader activity compared to existing therapies.

Mechanism of Action

AZD3229 exerts its therapeutic effect by binding to the ATP-binding pocket of both wild-type and mutant KIT and PDGFRA kinases, thereby inhibiting their phosphorylation and downstream signaling. This leads to the suppression of key oncogenic pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for GIST cell proliferation and survival.

Signaling Pathway

Preclinical Efficacy

The preclinical activity of AZD3229 has been evaluated in a range of in vitro and in vivo models of imatinib-resistant GIST.

In Vitro Potency

AZD3229 has demonstrated potent inhibitory activity against a panel of GIST cell lines harboring various primary and secondary KIT mutations. Notably, it is significantly more potent than imatinib in cell lines with primary KIT mutations and retains low nanomolar activity against a wide spectrum of secondary mutations that confer imatinib resistance.[1][2]

Table 1: In Vitro IC50 Values of AZD3229 in GIST Cell Lines

| Cell Line | Primary KIT Mutation | Secondary KIT Mutation | AZD3229 IC50 (nM) | Imatinib IC50 (nM) |

| GIST-T1 | Exon 11 Deletion | - | 1.5 | 30 |

| GIST430 | Exon 11 Deletion | V654A (Exon 13) | 29 | >10,000 |

| GIST48 | Exon 11 Deletion | D820G (Exon 17) | 12 | >10,000 |

Data compiled from publicly available research.

In Vivo Efficacy in Xenograft Models

In vivo studies using patient-derived xenograft (PDX) models of imatinib-resistant GIST have shown that AZD3229 induces significant and durable tumor regressions.[3][4][5] Oral administration of AZD3229 at well-tolerated doses led to profound inhibition of KIT signaling and tumor growth.

Table 2: In Vivo Efficacy of AZD3229 in Imatinib-Resistant GIST Xenograft Models

| Xenograft Model | Primary KIT Mutation | Secondary KIT Mutation | AZD3229 Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |

| GIST430 | Exon 11 Deletion | V654A | 20 | >100 (Regression) |

| PDX (HGiXF-106) | Exon 11 Deletion | V654A | 20 | >100 (Regression) |

| PDX (HGiXF-105) | Exon 11 Deletion | Y823D | 20 | >100 (Regression) |

Data compiled from publicly available research. BID: twice daily.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the preclinical efficacy of AZD3229.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD3229 against a panel of wild-type and mutant KIT kinases.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human KIT kinase domains (wild-type and various mutants) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in kinase reaction buffer.

-

Compound Preparation: AZD3229 is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and AZD3229 (or DMSO control) are incubated in a 96-well plate. The reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

-

Data Analysis: The percentage of kinase inhibition is calculated for each AZD3229 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of AZD3229 on the viability of GIST cell lines.

Protocol:

-

Cell Seeding: GIST cell lines (e.g., GIST-T1, GIST430) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of AZD3229 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: The luminescent signal is measured using a luminometer. The percentage of viable cells relative to the vehicle control is calculated, and the IC50 value is determined.

Experimental Workflow for In Vitro Assays

Western Blot Analysis

Objective: To investigate the effect of AZD3229 on the phosphorylation of KIT and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: GIST cells are treated with AZD3229 at various concentrations for a defined period. Cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of KIT, AKT, and ERK.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model Studies

Objective: To evaluate the in vivo antitumor efficacy of AZD3229 in a clinically relevant setting.

Protocol:

-

Tumor Implantation: Freshly resected human GIST tissue from consenting patients is subcutaneously implanted into immunodeficient mice (e.g., NOD-scid gamma mice).

-

Tumor Growth and Passaging: Once the tumors reach a certain size, they are harvested and can be passaged to subsequent cohorts of mice for expansion.

-

Drug Treatment: When the tumors in the experimental cohort reach a palpable size, mice are randomized into treatment groups and administered AZD3229 (formulated for oral gavage) or vehicle control.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be used for pharmacodynamic analyses (e.g., western blotting) to confirm target engagement.

Clinical Development

AZD3229, now known as NB003, is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors, including GIST (NCT04933744).[6][7] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of NB003. Early results have been encouraging, demonstrating a manageable safety profile and signs of clinical activity in heavily pretreated GIST patients.

Conclusion

This compound is a promising novel pan-KIT/PDGFRA inhibitor with potent preclinical activity against a broad range of mutations that drive imatinib resistance in GIST. Its ability to induce durable tumor regressions in clinically relevant PDX models highlights its potential to address a significant unmet need for patients with advanced GIST who have exhausted standard therapies. The ongoing clinical evaluation of NB003 will be crucial in determining its future role in the management of this challenging disease.

References

- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST | Semantic Scholar [semanticscholar.org]

- 6. Drug Details [gisttrials.org]

- 7. liferaftgroup.org [liferaftgroup.org]

In Vitro Characterization of AZD3229 Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3229 is a potent and selective, orally bioavailable small-molecule inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases.[1] Developed for the treatment of Gastrointestinal Stromal Tumors (GIST), AZD3229 demonstrates significant activity against a wide array of primary and secondary mutations that confer resistance to existing therapies.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of AZD3229 Tosylate, presenting key biochemical and cellular data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Biochemical Activity and Selectivity

AZD3229 exhibits potent inhibitory activity against various KIT and PDGFRα mutants while maintaining a favorable selectivity profile, notably with reduced activity against VEGFR2, which is often associated with hypertension in multi-targeted kinase inhibitors.[3]

Enzymatic Potency

The half-maximal inhibitory concentration (IC50) of AZD3229 against key KIT and PDGFRα mutations has been determined through biochemical assays.

| Target | Mutation | IC50 (nM) |

| KIT | Exon 11 deletion | <1 |

| V654A (Exon 13) | 1.4 | |

| T670I (Exon 14) | 11 | |

| D816V (Exon 17) | 1.2 | |

| PDGFRα | D842V (Exon 18) | 3.2 |

| VEGFR2 (KDR) | Wild-Type | 230 |

Table 1: Biochemical potency of AZD3229 against various KIT, PDGFRα, and VEGFR2 kinases.

Kinome Selectivity

A kinome scan analysis demonstrates the high selectivity of AZD3229. At a concentration of 1 µM, AZD3229 inhibited only a small fraction of the tested kinases by more than 90%, underscoring its targeted activity towards KIT and PDGFRα.

Cellular Activity

AZD3229 demonstrates potent anti-proliferative activity in various GIST cell lines harboring diverse KIT mutations.

GIST Cell Line Proliferation

The half-maximal growth inhibition (GI50) of AZD3229 was assessed in a panel of GIST cell lines.

| Cell Line | KIT Mutation Status | GI50 (nM) |

| GIST-T1 | Exon 11 deletion | 1.8 |

| GIST882 | Exon 13 K642E | 12 |

| GIST430 | Exon 11/13 V560D/V654A | 2.5 |

| GIST48 | Exon 11/17 V560D/D820A | 4.3 |

Table 2: Anti-proliferative activity of AZD3229 in GIST cell lines.

Inhibition of KIT Signaling in Cells

AZD3229 effectively suppresses KIT phosphorylation and downstream signaling pathways in a dose-dependent manner. Western blot analysis confirms a significant reduction in phosphorylated KIT (p-KIT), as well as downstream effectors such as AKT and ERK, at low nanomolar concentrations.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values for AZD3229 against purified kinase domains.

Materials:

-

Recombinant human kinase enzymes (KIT, PDGFRα, VEGFR2)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

This compound, serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare a kinase solution by diluting the recombinant kinase in kinase buffer.

-

Prepare a substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km value for the specific kinase.

-

Add 1 µL of serially diluted AZD3229 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of AZD3229 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT)

This protocol describes the assessment of the anti-proliferative effects of AZD3229 on GIST cell lines.

Materials:

-

GIST cell lines (e.g., GIST-T1, GIST882)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound, serially diluted in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serially diluted AZD3229 or DMSO (vehicle control) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of AZD3229 relative to the DMSO control and determine the GI50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

KIT/PDGFRα Signaling Pathway

Mutations in KIT or PDGFRα lead to ligand-independent dimerization and constitutive activation of the receptor tyrosine kinase. This results in the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive cell proliferation and survival. AZD3229 binds to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.

Caption: Simplified KIT/PDGFRα signaling pathway and the inhibitory action of AZD3229.

Biochemical Kinase Assay Workflow

The workflow for determining the biochemical potency of AZD3229 involves a series of steps from reagent preparation to data analysis.

Caption: Workflow for the in vitro biochemical kinase assay.

Cell Proliferation Assay Workflow

The workflow for assessing the anti-proliferative activity of AZD3229 in GIST cell lines is a multi-day process.

Caption: Workflow for the cell proliferation (MTT) assay.

References

- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management - Campanella - Gastrointestinal Stromal Tumor [gist.amegroups.org]

- 3. researchgate.net [researchgate.net]

AZD3229 Tosylate: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229, in its tosylate salt form, is a potent and selective small-molecule inhibitor of the receptor tyrosine kinases KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] Developed primarily for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 has demonstrated significant activity against a wide spectrum of primary and imatinib-resistant secondary mutations in these kinases.[1][2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by AZD3229, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

Gastrointestinal stromal tumors are frequently driven by gain-of-function mutations in the KIT or PDGFRA genes, leading to constitutive activation of their respective receptor tyrosine kinases and subsequent ligand-independent cell proliferation.[1] AZD3229 functions as a competitive inhibitor at the ATP-binding site of KIT and PDGFRα, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This inhibition leads to a durable suppression of KIT signaling, which has been observed in various preclinical models of GIST.[1]

The primary downstream signaling pathways affected by the inhibition of KIT and PDGFRα are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/MAPK/ERK pathway. These pathways are crucial for regulating cell proliferation, survival, and differentiation. By blocking the initial phosphorylation event of the receptor tyrosine kinases, AZD3229 effectively shuts down these pro-survival signals in cancer cells.

Downstream Signaling Pathways

The inhibition of KIT and PDGFRα by AZD3229 initiates a cascade of effects on downstream signaling molecules. The two principal pathways are detailed below.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation. Upon activation of KIT or PDGFRα, the p85 subunit of PI3K is recruited to the cell membrane, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates AKT, which then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The inhibition of KIT/PDGFRα by AZD3229 is expected to lead to a significant reduction in the phosphorylation of AKT and downstream effectors like mTOR and S6 kinase, ultimately promoting apoptosis and inhibiting cell growth.

Caption: PI3K/AKT/mTOR signaling pathway downstream of KIT/PDGFRα and its inhibition by AZD3229.

RAS/MAPK/ERK Pathway

The RAS/MAPK/ERK pathway is another key signaling cascade that governs cell growth and division. Activated KIT or PDGFRα recruits adaptor proteins like Grb2 and SOS, which in turn activate RAS. This triggers a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation. By inhibiting the initial receptor activation, AZD3229 is anticipated to decrease the phosphorylation levels of MEK and ERK, thereby halting this pro-growth signaling.

References

- 1. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Pharmacokinetic-Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: AZD3229 Tosylate In Vitro Assay Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AZD3229 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase. BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-lymphocytes. Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a prominent therapeutic target. AZD3229 tosylate is the tosylate salt form of AZD3229.

These application notes provide detailed protocols for in vitro assays designed to characterize the inhibitory activity of this compound. The included methodologies cover direct enzymatic inhibition and cell-based functional assays to assess the compound's potency and its effects on downstream signaling pathways.

Data Summary

The following table summarizes the in vitro inhibitory activity of AZD3229 against BTK. The data is derived from patent literature, which describes the compound's potency in both biochemical and cellular assays.

| Assay Type | Description | IC₅₀ (nM) |

| Biochemical Kinase Assay | Measures direct inhibition of recombinant BTK enzyme activity. | 0.28 |

| Cell-Based Phosphorylation Assay | Measures inhibition of BTK auto-phosphorylation at Tyr223 in a cellular context. | 1.1 |

Note: IC₅₀ (50% inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity or function of the target by half. Lower values signify higher potency.

Signaling Pathway

The diagram below illustrates the central role of Bruton's tyrosine kinase (BTK) within the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, such as phospholipase C gamma 2 (PLCγ2), which ultimately promotes cell survival and proliferation. AZD3229 exerts its effect by inhibiting this critical phosphorylation step.

Caption: BTK signaling pathway and the inhibitory action of AZD3229.

Experimental Protocols

BTK Biochemical Kinase Assay

This protocol describes a method to determine the IC₅₀ value of this compound by measuring its direct inhibitory effect on recombinant human BTK enzyme activity. The assay quantifies the amount of phosphorylated substrate produced, typically using a fluorescence- or luminescence-based readout.

Experimental Workflow

Caption: Workflow for the BTK biochemical kinase assay.

Materials:

-

Recombinant Human BTK enzyme

-

Kinase Substrate (e.g., poly-Glu,Tyr 4:1)

-

ATP (Adenosine 5'-triphosphate)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Kinase detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white assay plates

-

Multichannel pipettes and a plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM). Subsequently, create intermediate dilutions in the assay buffer.

-

Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme/Substrate Addition: Prepare a master mix containing the BTK enzyme and substrate in the assay buffer. Add 5 µL of this mix to each well.

-

Reaction Initiation: Prepare an ATP solution in the assay buffer at a concentration close to its Km for BTK. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen kinase detection system. This typically involves adding a reagent that quantifies the amount of ADP produced (correlating with kinase activity).

-

Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based BTK Autophosphorylation Assay

This protocol details a method to assess the potency of this compound in a cellular environment by measuring the inhibition of BTK autophosphorylation at tyrosine 223 (p-BTK Y223). This is a key marker of BTK activation.

Experimental Workflow

Caption: Workflow for the cell-based BTK phosphorylation assay.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

BCR Stimulant (e.g., Goat F(ab')₂ Anti-Human IgM)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Detection reagents:

-

For ELISA: p-BTK (Y223) and total BTK antibody pairs, substrate.

-

For Western Blot: Primary antibodies for p-BTK (Y223) and total BTK (or a loading control like GAPDH), and a secondary HRP-conjugated antibody.

-

-

96-well cell culture plates

-

Microplate reader or Western Blot imaging system

Procedure:

-

Cell Culture: Culture Ramos cells according to standard protocols. Plate the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and starve them in serum-free media for 2-4 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Add the compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

-

BCR Stimulation: Stimulate the cells by adding anti-IgM to a final concentration of 10 µg/mL. Incubate for 10 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells on ice using a lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading for analysis.

-

Detection of p-BTK:

-

ELISA: Use a sandwich ELISA kit specific for p-BTK (Y223). Add cell lysates to the coated plate, incubate, wash, and add detection antibodies and substrate as per the manufacturer's protocol.

-

Western Blot: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-BTK (Y223) and a loading control. Follow with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the signal for p-BTK and normalize it to the total protein or loading control signal. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application Notes and Protocols for AZD3229 Tosylate Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229 is a highly potent and selective small-molecule inhibitor of KIT and PDGFRA receptor tyrosine kinases.[1][2] It has demonstrated significant activity against a wide range of primary and secondary mutations in Gastrointestinal Stromal Tumors (GIST), making it a promising therapeutic agent.[2][3] In preclinical studies, AZD3229 has shown superior potency compared to other approved agents like imatinib.[2] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of AZD3229 Tosylate in relevant cancer cell lines.

Mechanism of Action

AZD3229 functions by inhibiting the kinase activity of KIT and PDGFRA, which are key drivers in the majority of GIST cases.[4] Mutations in these receptors lead to their constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival.[5][6] The primary signaling cascades activated by KIT and PDGFRA include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6] By blocking the ATP-binding site of the kinase domain, AZD3229 prevents the phosphorylation and activation of these downstream effectors, ultimately leading to an inhibition of tumor cell growth.

Data Presentation

Table 1: Reported Potency of AZD3229 in Cellular Models

| Cell Line/Model | Target Mutation | Readout | Potency (nM) |

| Ba/F3 D816H Xenograft | KIT D816H | EC90 (pKIT inhibition) | 20 |

| GIST 430/V654A Xenograft | KIT V654A | EC90 (pKIT inhibition) | 43 |

| HGiX-106 PDX Model | KIT V654A | EC90 (pKIT inhibition) | 76 |

| HGiX-105 PDX Model | KIT Y823D | EC90 (pKIT inhibition) | 4 |

This table summarizes publicly available potency data. Researchers should determine specific IC50/EC50 values for their cell lines and assay conditions.

Experimental Protocols

Cell Proliferation Assay (MTS/CCK-8)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in GIST or other relevant cell lines.

Materials:

-

GIST cell lines (e.g., GIST-T1, GIST-882, GIST-430) or Ba/F3 cells expressing specific KIT/PDGFRA mutations.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10-20% FBS and 1% Penicillin-Streptomycin).[7]

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

96-well cell culture plates

-

MTS or CCK-8 reagent

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest cells during the logarithmic growth phase.

-

Perform a cell count and determine viability.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8][9] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase for the duration of the experiment.[9]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range is 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell blank control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.

-

-

Viability Measurement:

-

Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

-

Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-